molecular formula C6H11ClN4 B2768498 1-tert-butyl-5-(chloromethyl)-1H-1,2,3,4-tetrazole CAS No. 75470-92-7

1-tert-butyl-5-(chloromethyl)-1H-1,2,3,4-tetrazole

Cat. No. B2768498
CAS RN: 75470-92-7
M. Wt: 174.63
InChI Key: KJLGFPOMWIGSAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole” is a chemical compound with the molecular formula C7H12ClN3 . It’s a hydrochloride with a molecular weight of 210.1. This product is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of 1H-tetrazole compounds, which could be related to the synthesis of “1-tert-butyl-5-(chloromethyl)-1H-1,2,3,4-tetrazole”, involves the reaction of amines, triethyl orthoformate, and sodium azide . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . Treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst enables an advantageous synthesis of 5-substituted 1H-tetrazoles .

Scientific Research Applications

Molecular Structure and Solution Behavior

Research into the molecular structure of related compounds, such as 4-tert-butylpyrazoles, has revealed insights into the buttressing effect of tert-butyl substituents on the solid-state and solution behavior of these molecules. Such studies are critical for understanding the physical and chemical properties of tetrazole derivatives, potentially influencing their application in material design and pharmaceutical development (Trofimenko et al., 2001).

Organic Magnetic Materials

Investigations into benzimidazole-based organic magnetic materials have demonstrated the role of hydrogen bonds in mediating magnetic interactions. This research is relevant for designing new magnetic materials and understanding the impact of molecular modifications, such as the introduction of tert-butyl groups, on the magnetic properties of organic compounds (Ferrer et al., 2001).

Cyclometalating Ligands in Iridium(III) Complexes

The use of tetrazole derivatives as cyclometalating ligands in Iridium(III) complexes, resulting in materials with significant photoluminescence properties, is a direct application of tetrazole chemistry in the field of luminescent materials. This area is particularly relevant for the development of OLED technologies and light-emitting electrochemical cells (Monti et al., 2014).

Regioselectivity in Pyrazole Synthesis

Research into the regioselectivity of pyrazole synthesis from related precursor compounds underscores the importance of chemical modifications, including the use of tert-butyl groups, in directing the outcome of synthetic routes. This knowledge is crucial for designing synthetic strategies for new compounds with desired structural features (Martins et al., 2012).

properties

IUPAC Name

1-tert-butyl-5-(chloromethyl)tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN4/c1-6(2,3)11-5(4-7)8-9-10-11/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLGFPOMWIGSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=NN=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-5-(chloromethyl)-1H-1,2,3,4-tetrazole

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